4-Azepan-1-ylaniline dihydrochloride

Description

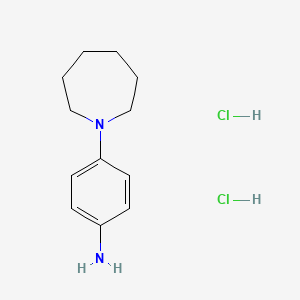

4-Azepan-1-ylaniline dihydrochloride is a synthetic organic compound characterized by an aniline group (aromatic amine) substituted with an azepane (7-membered saturated nitrogen-containing ring) at the para position, stabilized as a dihydrochloride salt. This salt form enhances water solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(azepan-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h5-8H,1-4,9-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAXJEMIIZLVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Insights

- Ring Size and Flexibility: The 7-membered azepane ring in the target compound contrasts with smaller rings (e.g., 5-membered imidazoline in or pyrrolidine in ). The azepane substituent in this compound provides conformational flexibility compared to rigid imidazoline or pyrrolidine derivatives, which could influence receptor binding in pharmacological contexts.

- Thiourea derivatives like S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride exhibit sensitizing properties, highlighting the importance of functional group selection in toxicity profiles.

Salt Form and Solubility :

- Dihydrochloride salts (e.g., trientine , putrescine ) are commonly used to enhance water solubility, a critical factor in pharmaceutical formulation.

Q & A

Q. How should researchers design experiments to assess the compound’s pharmacokinetics and metabolic fate in vivo?

- Methodological Answer : Administer radiolabeled (¹⁴C) compound to rodent models. Collect plasma/tissue samples at timed intervals, extract metabolites via SPE, and analyze using radio-HPLC. Compare AUC and clearance rates against unlabeled controls to identify species-specific metabolism .

Data Presentation and Reproducibility Guidelines

- Raw Data : Include HPLC chromatograms, NMR spectra, and crystallography files as supplementary materials. Label axes with units and annotate critical peaks .

- Statistical Reporting : Use ±SEM for biological replicates (n ≥3) and report p-values with correction for multiple comparisons (e.g., Bonferroni) .

- Ethical Compliance : Cite animal ethics protocols (e.g., IACUC) and confirm compound registration in public databases (e.g., PubChem CID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.